molecular formula C15H14BrNO4S B229748 1-[(4-Bromo-1-naphthyl)sulfonyl]proline

1-[(4-Bromo-1-naphthyl)sulfonyl]proline

Cat. No.: B229748
M. Wt: 384.2 g/mol
InChI Key: FYBMBRPRDFVRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-1-naphthyl)sulfonyl]proline is a synthetic proline derivative featuring a sulfonyl group linked to a 4-bromo-substituted naphthalene ring. This compound combines the conformational rigidity of proline with the electron-withdrawing and steric bulk of the bromonaphthylsulfonyl moiety, making it a candidate for studying enzyme inhibition, ligand-receptor interactions, or cytotoxic activity. While direct literature on its applications is sparse, structurally related sulfonyl-containing compounds, such as indole-based derivatives, have been extensively investigated for their biological activities, particularly in oncology .

Properties

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H14BrNO4S/c16-12-7-8-14(11-5-2-1-4-10(11)12)22(20,21)17-9-3-6-13(17)15(18)19/h1-2,4-5,7-8,13H,3,6,9H2,(H,18,19)

InChI Key

FYBMBRPRDFVRDQ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Size and Activity: Smaller sulfonyl groups (e.g., methyl, amino) in indole derivatives exhibit potent cytotoxic activity against multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), matching doxorubicin’s efficacy . In contrast, bulkier substituents like benzyl (Compound 5) show diminished activity, likely due to steric hindrance affecting target binding.

Backbone Influence : Proline’s cyclic structure imposes conformational constraints distinct from the planar indole scaffold. This may alter binding kinetics or metabolic stability, though direct comparisons require further study.

Electronic Effects : The electron-withdrawing bromine atom in the naphthyl group could enhance electrophilic interactions with biological targets, a property absent in the indole-based compounds studied.

Research Findings and Mechanistic Insights

  • Cytotoxicity Trends : Studies on indole derivatives demonstrate that smaller sulfonyl groups optimize interactions with cellular targets, possibly through hydrogen bonding or π-π stacking . The proline derivative’s bulky substituent may reduce membrane permeability or target accessibility, though its unique structure could favor alternative mechanisms.
  • Synthetic Flexibility: The proline backbone allows for modular functionalization, enabling tuning of steric and electronic properties.

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